molecular formula C13H13BO2S B1527094 (3-(Benzylthio)phenyl)boronic acid CAS No. 854778-48-6

(3-(Benzylthio)phenyl)boronic acid

Cat. No. B1527094
CAS RN: 854778-48-6
M. Wt: 244.1 g/mol
InChI Key: RVFUWXHBQUHFJW-UHFFFAOYSA-N
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Description

“(3-(Benzylthio)phenyl)boronic acid” is a chemical compound with the CAS Number: 854778-48-6. It has a molecular weight of 244.12 and its molecular formula is C13H13BO2S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “(3-(Benzylthio)phenyl)boronic acid” were not found, boronic acids are generally synthesized through a variety of methods. One common method involves the reaction of aryl halides with diboronic reagents .


Molecular Structure Analysis

The InChI code for “(3-(Benzylthio)phenyl)boronic acid” is 1S/C13H13BO2S/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including “(3-(Benzylthio)phenyl)boronic acid”, are known for their ability to form reversible covalent complexes with sugars, amines, and other Lewis bases . This property is often exploited in the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(3-(Benzylthio)phenyl)boronic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

“(3-(Benzylthio)phenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation .

Future Directions

Boronic acids, including “(3-(Benzylthio)phenyl)boronic acid”, have been increasingly utilized in diverse areas of research. They have found applications in sensing, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The potential for boronic acids in the development of smart self-regulated drug delivery systems for diabetes therapy is particularly promising .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of (3-(Benzylthio)phenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets, similar to other boronic acids . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .

Biochemical Pathways

(3-(Benzylthio)phenyl)boronic acid is a type of organoboron compound, which are often used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process can lead to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 24412 , which suggests that it may have good absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed . The compound is also reported to have high gastrointestinal absorption and is BBB permeant .

Result of Action

The compound’s involvement in sm cross-coupling reactions suggests that it could play a role in the synthesis of various organic compounds .

Action Environment

The action of (3-(Benzylthio)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficiency of SM cross-coupling reactions, in which the compound is often used, can be affected by factors such as temperature, solvent, and the presence of a catalyst .

properties

IUPAC Name

(3-benzylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUWXHBQUHFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718233
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzylthio)phenyl)boronic acid

CAS RN

854778-48-6
Record name [3-(Benzylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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